![molecular formula C19H23N5O B2834177 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 933020-96-3](/img/structure/B2834177.png)

2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

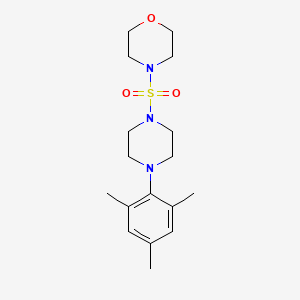

This compound is a phenylpiperazine , a class of organic compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group. It has been studied for its anti-inflammatory effects and therapeutic potential as a ligand for Alpha1-Adrenergic Receptor .

Synthesis Analysis

The synthesis of a similar compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, began with a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane .Molecular Structure Analysis

The molecular structure analysis of this compound can be performed using software packages like Schrödinger Desmond, which allows for in silico docking and molecular dynamics simulations . The average bond lengths and bond angles of pyrazolo[1,5-a]pyrimidine, piperazinyl, and phenyl ring are within normal ranges .科学的研究の応用

Antiglycation Potential

The compound has been synthesized and evaluated for its antiglycation potential . Antiglycation agents can inhibit the formation of advanced glycation end-products (AGEs), which are implicated in various diabetic complications . The compound showed potent activity, better than the standard drug rutin .

Antidiabetic Drug Development

The compound’s antiglycation activity suggests potential for development into an antidiabetic drug . It could be further studied to develop lead antidiabetic compounds .

Antioxidant Activity

The compound could potentially exhibit antioxidant activity. AGE inhibitors like this compound can stop the formation of glycation-derived free radicals .

Treatment of Diabetic Complications

Given its antiglycation and potential antioxidant activities, the compound could be used in the treatment of diabetic complications such as retinopathy, neuropathy, atherosclerosis, and cataract .

Synthesis of Novel Derivatives

The compound can be used in the synthesis of novel derivatives with potential biological applications . For example, it has been used in the synthesis of a novel Mannich derivative with promising antibacterial activity .

Modulation of Pharmacokinetic Properties

The piperazine moiety in the compound can positively modulate the pharmacokinetic properties of a drug substance . This makes it a valuable structural motif in the development of new pharmaceuticals .

Antibacterial Activity

The compound, particularly its derivatives, could exhibit antibacterial activity . This suggests potential use in the development of new antibacterial agents .

Treatment of Neurological Disorders

The piperazine moiety in the compound is found in potential treatments for Parkinson’s and Alzheimer’s disease . This suggests that the compound could be studied for potential use in treating these neurological disorders .

作用機序

Target of Action

The primary targets of 2-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound affects the signaling pathways associated with alpha1-adrenergic receptors. These pathways regulate the differentiation, proliferation, migration, and survival of immune cells . Overactivity of these pathways can cause cellular dysfunctions in many human disorders, such as inflammatory and autoimmune diseases .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound significantly impact its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . .

Result of Action

The compound has shown anti-inflammatory effects in studies . It has been observed to decrease the number of writhings induced by acetic acid in a dose-dependent manner, reduce paw licking time of animals in the second phase of the formalin test, and reduce oedema formation . Furthermore, it reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety and Hazards

特性

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-14-12-19(23-10-8-22(2)9-11-23)24-18(20-14)13-16(21-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFYNBCGOKMUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B2834094.png)

![4-Bromo-2-{[5-chloro-2-(trifluoromethyl)anilino]methyl}-6-methoxybenzenol](/img/structure/B2834095.png)

methanone](/img/structure/B2834099.png)

![(2,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2834100.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2834101.png)

![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2834107.png)

![2-(Dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2834110.png)

![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)

![2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2834113.png)

![3-{1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2834116.png)